Rhodopsin Epitope Tag acetate
Description
Overview of Epitope Tagging as a Molecular Biology Tool
Epitope tagging is a technique that involves genetically fusing a short, recognizable peptide sequence, known as an epitope tag, to a protein of interest. tandfonline.combio-techne.com This allows researchers to use well-characterized, commercially available antibodies to detect and manipulate the tagged protein, bypassing the need to generate a specific antibody for every new protein under investigation. tandfonline.comcreative-biostructure.com
The concept of epitope tagging emerged in 1984, pioneered by Munro and Pelham. annualreviews.orgcusabio.comnih.gov The advent of hybridoma technology, which enabled the production of monoclonal antibodies, was a crucial precursor to the development of epitope tagging. tandfonline.comtandfonline.com Initially, many commercially available epitope tags were developed for protein purification. tandfonline.comtandfonline.com Over time, the applications of epitope tagging expanded significantly, driven by advancements in recombinant DNA technology. tandfonline.comtandfonline.com This led to a rapid increase in the variety of available tags and their corresponding antibodies. tandfonline.comtandfonline.com The rise of proteomics and genomics further accelerated the development and application of epitope tagging for large-scale analyses of protein-protein interactions. tandfonline.comtandfonline.com
Epitope tags are invaluable for a wide range of applications in the study of recombinant proteins. They are instrumental in monitoring protein expression levels within cells. creative-biostructure.com A primary use of epitope tagging is the purification of recombinant proteins from complex mixtures using affinity chromatography. creative-biostructure.com Furthermore, epitope tags are crucial for determining the subcellular localization of proteins through techniques like immunofluorescence. bio-techne.comresearchgate.net The use of epitope tags also facilitates the study of protein-protein interactions via co-immunoprecipitation experiments. researchgate.netflintbox.com This technique is particularly useful for studying newly discovered or poorly immunogenic proteins for which specific antibodies are not available. tandfonline.comcellsignal.com
Historical Development and Evolution of Epitope Tags
Origins and Characterization of the Rhodopsin Epitope Tag
The rhodopsin epitope tag is derived from bovine rhodopsin, a light-sensitive G protein-coupled receptor found in the rod photoreceptor cells of the retina.
One of the most widely used rhodopsin-derived tags is the 1D4 epitope, which consists of the nine-amino-acid sequence TETSQVAPA. nih.govcube-biotech.com This sequence corresponds to the C-terminus of bovine rhodopsin. cube-biotech.comjpt.comgenscript.comeurogentec.com The monoclonal antibody Rho1D4 specifically recognizes this epitope. nih.gov A key requirement for high-affinity binding of the Rho1D4 antibody is a free carboxylate group at the C-terminus of the tag, meaning the 1D4 tag must be placed at the C-terminus of the target protein. nih.gov
Another epitope tag derived from bovine rhodopsin is the Rho-tag. This 20-amino acid peptide with the sequence MNGTEGPNFYVPFSNKTGVV originates from the N-terminus of the protein. antibodies-online.combiomart.cn The Rho-tag can be particularly useful for enhancing the expression levels of certain eukaryotic membrane proteins and for their highly specific purification. antibodies-online.com An antibody, known as 4D2, specifically binds to the N-terminus of rhodopsin. nih.gov
The rhodopsin 1D4 tag system offers several distinct advantages. The epitope sequence is unique to rhodopsin and related photoreceptor proteins, minimizing off-target binding. nih.gov It is largely devoid of charged residues, which reduces the likelihood of non-specific ionic interactions. nih.govresearchgate.net The binding of the Rho1D4 antibody to the 1D4 tag is not affected by the presence of mild detergents commonly used to solubilize membrane proteins, making it particularly valuable for the purification and characterization of this class of proteins. nih.gov Furthermore, the immunoreactivity of the Rho1D4 antibody is insensitive to chemical fixatives because the tag lacks reactive lysine (B10760008) residues. nih.gov Due to the high affinity of the Rho1D4 monoclonal antibody for its epitope, multiple copies of the tag are generally not required. nih.gov The 1D4 tag is highly versatile and can be used across a wide range of immunochemical techniques, including Western blotting, ELISA, immunocytochemistry, and immunoaffinity chromatography for purifying functional proteins. nih.govresearchgate.net
Derivation from Bovine Rhodopsin N-terminus: The Rho-tag (MNGTEGPNFYVPFSNKTGVV)
Comparative Analysis with Alternative Epitope Tags
While the Rhodopsin (1D4) tag offers significant advantages, several other epitope tags are commonly used in research, each with distinct characteristics. The most prevalent among these are the FLAG, HA (Human influenza hemagglutinin), Myc, and Polyhistidine (His) tags. nih.govqyaobio.com A comparative analysis reveals the specific contexts in which each tag, including the Rhodopsin tag, is most advantageously applied.
The primary distinctions between the Rhodopsin tag and other common tags lie in their origin, sequence, size, and the nature of their interaction with their corresponding antibodies.
Origin and Sequence: The Rhodopsin tag (TETSQVAPA) is derived from a natural protein, bovine rhodopsin. cube-biotech.com Similarly, the HA tag (YPYDVPDYA) comes from the human influenza hemagglutinin protein, and the Myc tag (EQKLISEEDL) is from the human c-Myc oncoprotein. nih.govgbiosciences.com In contrast, the FLAG tag (DYKDDDDK) is a synthetic peptide designed for high hydrophilicity. gbiosciences.comcreative-biostructure.com The Polyhistidine tag is also synthetic, typically consisting of six to eight consecutive histidine residues (HHHHHH). qyaobio.comgbiosciences.com
Charge and Composition: A key feature of the Rhodopsin tag is that its amino acid sequence is largely devoid of charged residues. nih.gov This is a significant advantage as it reduces the likelihood of nonspecific ionic interactions with other cellular components. nih.gov Conversely, other popular tags are highly charged. annualreviews.org The FLAG tag is notably hydrophilic and contains five aspartic acids and two lysines, while the Myc tag includes three glutamic acids and one aspartic acid. annualreviews.org The HA tag also contains charged residues. annualreviews.org The FLAG tag's high hydrophilicity means it is likely to be located on the surface of a fusion protein, minimizing interference with protein function. qyaobio.combiotage.com
Size: Most of these epitope tags are intentionally small to minimize their impact on the fusion protein's structure and function. gbiosciences.com The Rhodopsin, HA, and FLAG tags are of similar length (9, 9, and 8 amino acids, respectively), while the Myc tag is slightly longer at 10 amino acids. nih.govcube-biotech.comcreative-biostructure.com The Polyhistidine tag is typically the smallest, with 6 residues. biocompare.com
Antibody Interaction and Elution: The Rhodopsin tag system is noted for the high-affinity binding of the Rho1D4 monoclonal antibody, which allows for efficient purification. nih.gov Elution is achieved gently by competition with an excess of the free Rhodopsin peptide, which preserves the native structure and function of the purified protein. cube-biotech.comflintbox.com The FLAG system also allows for competitive elution with a FLAG peptide or, alternatively, by using a calcium-dependent antibody where elution is triggered by a chelating agent like EDTA. biocompare.comcreative-biostructure.com Purification using His-tags relies on a different principle—immobilized metal affinity chromatography (IMAC)—where the histidine residues chelate metal ions like nickel or cobalt. biocompare.comresearchgate.net Elution is typically performed using imidazole (B134444) to compete for binding to the metal resin. gbiosciences.com For HA and Myc tags, while they are excellent for detection-based assays, they are generally considered less efficient for purifying native proteins for structure-function studies. nih.gov Elution for Myc-tag affinity chromatography, for instance, often requires a low pH, which can potentially denature the target protein. abcam.com
The performance of an epitope tag system is ultimately judged by its specificity, the affinity of the antibody-epitope interaction, and its versatility across different experimental applications.
Specificity and Affinity: The Rhodopsin tag/Rho1D4 antibody system is renowned for its high specificity and purity, which is particularly crucial when purifying low-abundance proteins like membrane proteins. cube-biotech.comresearchgate.net The interaction has a dissociation constant (Kd) reported to be around 20 nM, indicating a strong binding affinity. researchgate.net This high specificity minimizes the co-purification of contaminating proteins, a common issue with other systems, notably His-tag purification, which can suffer from co-purification of endogenous metal-binding proteins. cube-biotech.comresearchgate.net FLAG and other epitope-based tags also generally yield high-purity protein, often superior to His-tags, but may require expensive, low-capacity antibody-based resins. researchgate.net The HA tag system also demonstrates high specificity with low background. biotage.com
Versatility: The Rhodopsin (1D4) tag is considered a highly versatile, multipurpose tag. nih.govspringernature.com It is effective in a wide array of immunochemical techniques, including Western blotting, ELISA, co-immunoprecipitation for studying protein-protein interactions, and immunocytochemistry for localizing proteins. nih.govspringernature.comflintbox.com A significant advantage is that the Rho1D4 antibody's binding is insensitive to the mild detergents required to solubilize membrane proteins, making it exceptionally well-suited for this challenging class of proteins. nih.gov Furthermore, its immunoreactivity is not compromised by common chemical fixatives used in microscopy because its sequence lacks reactive lysine residues. nih.gov In contrast, the FLAG tag's lysine residues can react with aldehyde fixatives, and the HA tag can be cleaved by caspases during apoptosis, which can limit their use in certain applications. nih.govabcam.com While His-tags are very versatile for purification, even under denaturing conditions, their lower specificity can be a drawback. gbiosciences.comresearchgate.net HA and Myc tags are highly effective for detection and localization but are generally less favored for native protein purification compared to Rhodopsin, FLAG, or His-tags. nih.gov
Table 1: Comparative Analysis of Common Epitope Tags
| Feature | Rhodopsin (1D4) Tag | FLAG Tag | HA Tag | Myc Tag | Polyhistidine (His) Tag |
|---|---|---|---|---|---|
| Origin | C-terminus of bovine rhodopsin cube-biotech.com | Synthetic creative-biostructure.com | Human Influenza Hemagglutinin nih.gov | Human c-Myc oncoprotein nih.gov | Synthetic qyaobio.com |
| Sequence | TETSQVAPA cube-biotech.com | DYKDDDDK nih.gov | YPYDVPDYA nih.gov | EQKLISEEDL nih.gov | HHHHHH (typical) qyaobio.com |
| Size (Amino Acids) | 9 cube-biotech.com | 8 creative-biostructure.com | 9 creative-biostructure.com | 10 creative-biostructure.com | 6-8 (typical) gbiosciences.com |
| Purification Principle | Immunoaffinity cube-biotech.com | Immunoaffinity biotage.com | Immunoaffinity abcam.com | Immunoaffinity abcam.com | Immobilized Metal Affinity Chromatography (IMAC) biocompare.com |
| Common Elution Method | Competitive elution with peptide cube-biotech.com | Competitive elution with peptide or EDTA biocompare.com | Low pH (less common for purification) nih.gov | Low pH abcam.com | Competitive elution with imidazole gbiosciences.com |
| Key Strengths | High specificity and purity, ideal for membrane proteins, insensitive to detergents and fixatives. nih.govcube-biotech.com | High hydrophilicity, well-characterized, multiple elution options. qyaobio.combiotage.com | High immunogenicity, excellent for detection assays. creative-biostructure.com | Widely used for detection and localization. abcam.com | High yield, cost-effective resin, works under denaturing conditions. researchgate.netresearchgate.net |
| Limitations | Lower protein yield compared to His-tag. cube-biotech.comresearchgate.net | Expensive affinity resin, potential reactivity of lysines. nih.govresearchgate.net | Can be cleaved by caspases, less efficient for purification. nih.govabcam.com | Endogenous cross-reactivity, elution can denature protein. creative-biostructure.comabcam.com | Lower purity, co-purification of endogenous proteins. cube-biotech.comresearchgate.net |
Structure
2D Structure
Properties
Molecular Formula |
C39H66N10O18 |
|---|---|
Molecular Weight |
963.0 g/mol |
IUPAC Name |
acetic acid;(4S)-5-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxyethyl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C37H62N10O16.C2H4O2/c1-15(2)27(34(59)40-16(3)36(61)47-13-7-8-23(47)32(57)41-17(4)37(62)63)45-29(54)20(9-11-24(38)51)42-31(56)22(14-48)44-35(60)28(19(6)50)46-30(55)21(10-12-25(52)53)43-33(58)26(39)18(5)49;1-2(3)4/h15-23,26-28,48-50H,7-14,39H2,1-6H3,(H2,38,51)(H,40,59)(H,41,57)(H,42,56)(H,43,58)(H,44,60)(H,45,54)(H,46,55)(H,52,53)(H,62,63);1H3,(H,3,4)/t16-,17-,18+,19+,20-,21-,22-,23-,26-,27-,28-;/m0./s1 |
InChI Key |
RXPWOEIKUZYALG-YFUSXUARSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)O)N)O.CC(=O)O |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)N.CC(=O)O |
Origin of Product |
United States |
Genetic Engineering and Expression Strategies for Rhodopsin Epitope Tag Fusion Proteins
Design Principles for Epitope Tag Integration
The successful use of the rhodopsin epitope tag hinges on its proper integration into the target protein. This involves careful consideration of its placement, potential interference with protein function, and options for its subsequent removal.
N-terminal, C-terminal, and Internal Tag Placement Considerations
The location of an epitope tag within a fusion protein is a critical design parameter that can influence the protein's expression, folding, and function. While epitope tags can in principle be placed at the N-terminus, C-terminus, or internally, the rhodopsin 1D4 tag has a specific requirement. nih.govwikipedia.org
C-terminal Placement: For the widely used 1D4 epitope tag, C-terminal placement is obligatory. nih.gov The Rho1D4 monoclonal antibody's high-affinity binding is dependent on the presence of a free carboxylate group at the C-terminal alanine (B10760859) of the TETSQVAPA sequence. nih.gov Amidation of this carboxyl group has been shown to reduce immunoreactivity by over a hundredfold. nih.gov Consequently, genetic constructs are designed to fuse the tag to the C-terminus of the protein of interest. genaxxon.comcube-biotech.com
N-terminal Placement: While the 1D4 tag is C-terminal, other rhodopsin-derived sequences have been used at the N-terminus. For instance, a 20-amino-acid peptide from the N-terminus of bovine rhodopsin has been employed as a "Rho-tag" to potentially enhance the expression levels of certain eukaryotic membrane proteins. genscript.com A patent also describes using the N-terminal extracellular domain of rhodopsin as a tag to improve expression and facilitate membrane insertion of G-protein coupled receptors (GPCRs). google.com However, for purification and detection using the Rho1D4 antibody, the C-terminal TETSQVAPA sequence is the standard.
Internal Tag Placement: Generally, placing tags internally is less common as it has a higher risk of disrupting the protein's tertiary structure and function. wikipedia.orgqyaobio.com For the 1D4 tag, internal placement would also prevent the necessary free C-terminal carboxylate, thus abrogating its recognition by the Rho1D4 antibody. nih.gov
Minimizing Interference with Protein Structure and Function
A key goal in designing fusion proteins is to ensure the tag does not adversely affect the native structure and biological activity of the target protein. nih.govnih.gov
The rhodopsin 1D4 tag offers several advantages in this regard:
Lack of Charged and Reactive Residues: The TETSQVAPA sequence is devoid of highly charged residues, which minimizes the chances of nonspecific ionic interactions. nih.gov It also lacks reactive lysine (B10760008) residues, making it insensitive to common chemical fixatives like aldehydes used in immunocytochemistry. nih.gov
High Specificity: The high specificity of the Rho1D4 antibody for its epitope allows for stringent purification conditions, yielding a highly pure protein. cube-biotech.comresearchgate.net
Despite these advantages, the potential for interference cannot be entirely dismissed. The addition of any exogenous sequence can potentially alter protein folding, stability, or function. nih.gov Therefore, it is crucial to functionally characterize the tagged protein and compare its activity to the untagged version whenever possible.
Heterologous Expression Systems for Rhodopsin Epitope Tagged Proteins
The production of sufficient quantities of rhodopsin-tagged proteins for purification and subsequent analysis relies on robust heterologous expression systems. Mammalian and yeast cells are two of the most common hosts.
Mammalian Cell Expression Systems
Mammalian cell lines are frequently used for expressing rhodopsin-tagged proteins, especially membrane proteins like GPCRs, because they provide a native-like environment for protein folding and post-translational modifications, such as glycosylation. nih.govpnas.org
Commonly Used Cell Lines: Human Embryonic Kidney (HEK293) cells and their variants (e.g., HEK293T, HEK293S GnTI⁻), as well as COS-1 cells, are popular choices. nih.govpnas.orgfrontiersin.org Stable cell lines that allow for inducible expression (e.g., using a tetracycline-inducible system) have been developed to produce high levels of rhodopsin and its mutants, which can be toxic to the cell when expressed constitutively at high levels. google.compnas.org
Research Findings:
Studies have demonstrated the successful expression and purification of functional rhodopsin and other GPCRs tagged with the 1D4 epitope from HEK293 and COS-1 cells. pnas.orgfrontiersin.org
Expression in COS-1 cells using a pCMV5 vector was found to be highly satisfactory for producing rhodopsin kinase with correct post-translational modifications. pnas.org
The HEK293S expression system has been used to generate milligram quantities of rhodopsin suitable for structural studies. google.com Enhancing protein yields has been achieved by adding sodium butyrate (B1204436) to the culture medium. researchgate.net
Mutant rhodopsins associated with diseases like retinitis pigmentosa have been expressed in HEK293 cells to study their misfolding and aggregation, highlighting the utility of this system in disease modeling. frontiersin.orgresearchgate.net
Yeast (e.g., Saccharomyces cerevisiae) Expression Systems
Yeast, particularly Saccharomyces cerevisiae, offers a cost-effective and genetically tractable system for recombinant protein expression. pnas.orgfrontiersin.org While it can be a powerful tool, expressing complex mammalian membrane proteins like rhodopsin in yeast can present challenges.
Expression Strategies: Synthetic genes with optimized codon usage for yeast are often employed. researchgate.net Expression is typically driven by strong, inducible promoters, such as the galactose-inducible GAL1 promoter, to control the production of the target protein. researchgate.net
Research Findings:
Functional mammalian opsin has been successfully expressed in S. cerevisiae. Although only a fraction of the expressed opsin was able to reconstitute with 11-cis-retinal (B22103) to form functional rhodopsin, the purified protein was indistinguishable from the native bovine protein. researchgate.net
In some cases, expressing rhodopsin tagged with Green Fluorescent Protein (GFP) in yeast resulted in the protein aggregating in the vacuole, though genomic integration of the expression cassette led to more uniform expression compared to plasmid-based systems. scholaris.ca
While high-level expression has been achieved for some membrane proteins, the yields for others, like rhodopsin kinase, have been reported as too low for purification in yeast systems like Pichia pastoris and S. cerevisiae, necessitating the use of mammalian systems. pnas.org
Recently, scientists successfully transferred a rhodopsin gene from a fungus into S. cerevisiae, where it localized to the vacuole and conferred a light-harvesting ability to the yeast, demonstrating the potential for functional expression even without a suite of helper genes. the-scientist.com
| Expression System | Advantages | Disadvantages | Research Examples |
| Mammalian Cells (HEK293, COS-1) | Proper protein folding, post-translational modifications, high yields for complex proteins. nih.govpnas.org | Higher cost, more complex culture conditions. | Expression of functional rhodopsin kinase, high-yield production of rhodopsin for structural studies. pnas.orggoogle.com |
| Saccharomyces cerevisiae | Low cost, rapid growth, powerful genetic tools. pnas.orgfrontiersin.org | Potential for improper folding, different glycosylation patterns, lower yields for some mammalian proteins. pnas.orgresearchgate.net | Expression of functional mammalian opsin, studies on rhodopsin aggregation and localization. researchgate.netscholaris.ca |
| This table provides a comparative overview of mammalian and yeast expression systems for rhodopsin-tagged proteins. |
Insect Cell Expression Systems
Insect cell expression systems, particularly the Baculovirus Expression Vector System (BEVS), are powerful and versatile for producing recombinant proteins, including rhodopsin epitope tag fusion proteins. creative-biostructure.com This system is favored for its ability to perform proper post-translational modifications, a high capacity for large gene inserts, and high expression levels driven by strong promoters like the polyhedrin or p10 promoters. creative-biostructure.com
Spodoptera frugiperda (Sf9) cells are a commonly used insect cell line for this purpose. nih.gov For instance, bovine rhodopsin with a C-terminal hexahistidine (His6) tag has been successfully expressed in Sf9 cells using a recombinant baculovirus. capes.gov.br This system allows for the production of functional, photosensitive pigment after the addition of 11-cis-retinal. capes.gov.br The baculovirus system has also been employed for the functional expression of histidine-tagged human red and green cone pigments. ru.nl
One of the key advantages of using BEVS is the high yield, with expression levels of bovine rhodopsin reaching up to 50 pmol per 10^6 cells. ru.nl The system's large cloning capacity is also beneficial for expressing multiple genes simultaneously, which can be useful for studying protein complexes. creative-biostructure.com However, it's important to note that glycosylation patterns in insect cells can differ from those in mammalian cells, which may be a consideration for certain applications. creative-biostructure.com
Table 1: Examples of Rhodopsin Epitope Tag Fusion Proteins in Insect Cell Systems
| Protein | Epitope Tag | Insect Cell Line | Vector System | Promoter | Reference |
| Bovine Rhodopsin | C-terminal His6 | Spodoptera frugiperda (Sf9) | Baculovirus | Polyhedrin | capes.gov.brru.nl |
| Human Red Cone Pigment | C-terminal His-tag | Not specified | Baculovirus | Polyhedrin | ru.nl |
| Human Green Cone Pigment | C-terminal His-tag | Not specified | Baculovirus | Polyhedrin | ru.nl |
Bacterial Cell (e.g., E. coli) Expression Systems
Escherichia coli (E. coli) is a widely used host for recombinant protein production due to its rapid growth, ease of genetic manipulation, and low cost. However, expressing membrane proteins like rhodopsin in E. coli can be challenging, often resulting in low yields, instability, or the formation of inclusion bodies. google.com
Despite these challenges, strategies have been developed to improve the expression of rhodopsin fusion proteins in E. coli. One successful approach involves using a mutated bacteriorhodopsin from Haloarcula marismortui (HmBRI/D94N) as a fusion partner. google.commdpi.com This fusion system has been shown to significantly increase the expression levels of integral membrane proteins. mdpi.com For example, fusing HmBRI/D94N to undecaprenyl pyrophosphate phosphatase and carnitine/butyrobetaine antiporter resulted in 50- and 17-fold increases in expression, respectively. mdpi.com An added advantage of this system is that the bacteriorhodopsin fusion imparts a purple color to the cells, allowing for easy visual detection of expression. google.commdpi.com
Another strategy involves the use of a short peptide epitope tag derived from bacteriorhodopsin, which can be recognized by a specific monoclonal antibody. nih.gov This "TD peptide" tag, when fused to a reporter protein like eGFP, allowed for recognition and binding, demonstrating its potential as a tagging system for proteins expressed in E. coli. nih.gov
**Table 2: Strategies for Rhodopsin Epitope Tag Fusion Protein Expression in *E. coli***
| Fusion Partner/Tag | Target Protein Example | Key Feature | Reference |
| Haloarcula marismortui Bacteriorhodopsin (HmBRI/D94N) | Undecaprenyl pyrophosphate phosphatase, Carnitine/butyrobetaine antiporter | Enhances expression levels, provides visual colorimetric detection | google.commdpi.com |
| TD peptide (from bacteriorhodopsin) | eGFP | Allows for specific antibody recognition | nih.gov |
Transgenic Organism Models (e.g., Drosophila melanogaster, Xenopus laevis)
Transgenic organisms provide an in vivo context for studying the expression, localization, and function of rhodopsin epitope tag fusion proteins.
Drosophila melanogaster
The fruit fly, Drosophila melanogaster, is a powerful model for studying rhodopsin biology and related diseases like retinitis pigmentosa. nih.govplos.org Transgenic flies can be generated to express rhodopsin fusion proteins under the control of specific promoters, such as the rhodopsin 1 (Rh1) promoter for expression in photoreceptor cells. nih.gov
For instance, a Rh1 fusion protein with a TurboID-V5 tag (Rh1::TbID) has been expressed in Drosophila photoreceptors to identify interaction partners in vivo. nih.gov Although the expression level of the fusion protein was lower than that of native Rh1, it was sufficient for functional studies. nih.gov Another study used a bovine epitope tag (bov) on Rh1 to study its deglycosylation process. plos.org The use of epitope tags like V5 and HSV has also been instrumental in studying mutant rhodopsin alleles and their effects on protein levels and cellular degradation pathways. biorxiv.org
Xenopus laevis
The oocytes of the African clawed frog, Xenopus laevis, are a valuable system for the heterologous expression of membrane proteins, including rhodopsin. nih.gov Injection of a gene encoding bovine rhodopsin into Xenopus oocytes leads to the production of the opsin protein, which can then be reconstituted with 11-cis-retinal to form functional rhodopsin. nih.gov This system has been used to demonstrate light-dependent ionic currents in oocytes expressing rhodopsin. nih.gov
Furthermore, transgenic Xenopus laevis models have been developed to study the trafficking of rhodopsin. For example, the expression of GFP-rab8 fusion proteins in Xenopus rods, driven by the Xenopus rhodopsin promoter, has been used to investigate the role of Rab proteins in the docking and fusion of rhodopsin-bearing vesicles. molbiolcell.org
Table 3: Rhodopsin Epitope Tag Fusion Proteins in Transgenic Models
| Organism | Fusion Protein | Promoter | Purpose of Study | Reference |
| Drosophila melanogaster | Rh1::TbID-V5 | Rhodopsin 1 (Rh1) | In vivo interaction partner identification | nih.gov |
| Drosophila melanogaster | Rh1-bov | Heat shock (hs) or endogenous Rh1 | Study of Rh1 deglycosylation | plos.org |
| Xenopus laevis | Bovine Rhodopsin | Not specified (gene injection) | Functional expression and electrophysiology | nih.gov |
| Xenopus laevis | GFP-rab8WT/Q67L | Xenopus rhodopsin | Study of rhodopsin trafficking | molbiolcell.org |
Optimization of Expression Levels for Tagged Constructs
Achieving optimal expression levels of rhodopsin epitope-tagged constructs is often a matter of empirical testing and optimization. researchgate.net Several factors can influence the final yield of functional protein.
The choice of expression vector and promoter is critical. For mammalian cells, a vector containing a strong CMV promoter has been shown to result in high-level expression of rhodopsin. nih.gov The use of inducible expression systems, such as the tetracycline-inducible system in HEK293S cells, can be particularly advantageous for expressing proteins that may be toxic to the cells when expressed constitutively. researchgate.netgoogle.com This approach allows for cell growth to a high density before inducing protein expression, which can lead to significantly higher yields, reaching several milligrams per liter of culture. researchgate.netgoogle.com
The specific epitope tag and its placement (N- or C-terminus) can also impact expression and function. nih.gov For instance, the addition of small epitopes from human HCN1 and Rhodopsin to the N-terminus of insect odorant receptors expressed in HEK293 cells led to a nearly 20-fold increase in the mean response to stimuli, indicating improved functional expression and trafficking to the plasma membrane. nih.gov
Furthermore, the DNA sequence of the promoter region itself can play a significant role. Studies on the rhodopsin (RHO) gene have shown that the specific DNA sequence between the binding sites of the transcription factors CRX and NRL in the proximal promoter can largely control the expression levels of RHO. biorxiv.org Mutagenesis of this linker sequence resulted in a wide variation in gene expression, highlighting the importance of the non-coding DNA in optimizing protein expression. biorxiv.org
Table 4: Factors for Optimizing Expression of Rhodopsin-Tagged Constructs
| Factor | Example | Effect | Reference |
| Promoter Strength | Strong CMV promoter | High-level constitutive expression | nih.gov |
| Inducible Systems | Tetracycline-inducible system | Overcomes toxicity of expressed protein, allows high-density culture before induction | researchgate.netgoogle.com |
| Epitope Tag and Position | N-terminal mRho and mER tags | Enhanced trafficking and functional expression | nih.gov |
| Promoter DNA Sequence | DNA-linker between CRX and NRL binding sites | Controls RHO expression levels | biorxiv.org |
Monoclonal Antibody Recognition and Epitope Antibody Interaction Dynamics
Characterization of Anti-Rhodopsin Epitope Tag Antibodies (e.g., Rho1D4)
The Rho1D4 monoclonal antibody is a primary tool for recognizing the rhodopsin epitope tag. nih.gov Its high specificity and affinity make it invaluable for various immunochemical techniques. researchgate.netnih.govmerckmillipore.com
The Rho1D4 antibody exhibits a high degree of specificity for the C-terminal sequence of rhodopsin, with minimal non-specific binding observed in techniques like immunofluorescence and Western blotting. nih.gov This high specificity is attributed to the unique amino acid sequence of the epitope, which is not commonly found in other proteins. nih.gov The absence of charged residues within the tag also helps to reduce non-specific ionic interactions. cymitquimica.com
The binding affinity of the Rho1D4 antibody to its epitope is notably high, which eliminates the need for multiple tags to be inserted into a protein for effective detection or purification. nih.gov Studies have measured the dissociation constant (K D ) of the interaction, with one study reporting a K D value of 4.26 nM for the canonical epitope sequence. biorxiv.org Another study indicated that a consensus sequence derived from a selection campaign bound even more tightly, with a K D of 1.09 nM. biorxiv.orgbiorxiv.org This strong interaction is crucial for the efficient elution of tagged proteins from immunoaffinity matrices under non-denaturing conditions using a competing peptide. researchgate.netnih.gov
A critical requirement for this high-affinity binding is a free carboxylate group at the C-terminus of the epitope tag. nih.govnovusbio.comthermofisher.comfishersci.com Amidation of this carboxyl group has been shown to decrease the immunoreactivity by more than 100-fold. novusbio.comthermofisher.comfishersci.com
Table 1: Binding Affinity of Rho1D4 Antibody to Rhodopsin Epitope Tag Variants
| Epitope Sequence | Dissociation Constant (K D ) | Reference |
| Canonical (TETSQVAPA) | 4.26 nM | biorxiv.org |
| Consensus (ETSMAAPP) | 1.09 nM | biorxiv.orgbiorxiv.org |
This table is interactive. Click on the headers to sort the data.
The specific amino acid sequence recognized by the Rho1D4 antibody is TETSQVAPA. researchgate.netnovusbio.comthermofisher.comfishersci.comcancertools.org Studies involving synthetic peptides and competitive ELISA assays have been conducted to evaluate the contribution of each amino acid residue within this epitope to the binding of the Rho1D4 antibody. nih.gov
Research has shown that the entire nine-amino-acid sequence is important for the tightest binding. pharmaceutical-networking.com For instance, removing the last two amino acids can prevent binding. pharmaceutical-networking.com Even a subtle change, such as replacing the third alanine (B10760859) with a glycine, which removes a single methyl group, can eliminate binding, highlighting the high specificity of the interaction. pharmaceutical-networking.com Furthermore, studies on anti-rhodopsin antibodies from patients with normal pressure glaucoma, which also target the C-terminus, have demonstrated that the binding is critically dependent on the final two amino acids. nih.gov The removal of the C-terminal alanine alone or the amidation of the C-terminal carboxyl group was found to completely abolish antibody binding. nih.gov
Specificity and High-Affinity Binding Properties
Immunoreactivity Considerations and Limitations
While the rhodopsin epitope tag and its corresponding antibodies offer many advantages, there are some limitations and considerations regarding their use in various experimental contexts.
A significant advantage of the Rho1D4 epitope tag is its insensitivity to common chemical fixatives like paraformaldehyde and glutaraldehyde. nih.govmerckmillipore.comsigmaaldrich.commerckmillipore.com This is due to the absence of reactive lysine (B10760008) residues within the epitope sequence. nih.gov This property makes it well-suited for immunocytochemical labeling in both fluorescence and electron microscopy. nih.gov
In contrast, post-translational modifications can affect the immunoreactivity of the rhodopsin protein itself. For example, light-induced phosphorylation of rhodopsin can inhibit the binding of certain C-terminal-specific antibodies. nih.gov While the binding of the Rho1D4 antibody is less affected by lower levels of phosphorylation, its reactivity decreases significantly when multiple phosphates are incorporated. nih.gov Specifically, phosphorylation was found to increase the dissociation constant for Rho1D4 by 10-fold without affecting the maximum extent of binding. nih.gov Other post-translational modifications of rhodopsin include N-linked glycosylation, palmitoylation, and ubiquitination. oup.comnih.govresearchgate.netnih.gov While these modifications are crucial for rhodopsin's stability and function, their direct impact on the binding of the Rho1D4 antibody to a tagged protein (distinct from native rhodopsin) is less characterized, as the tag is often fused to heterologous proteins. However, it is a point of consideration that the cellular machinery for post-translational modifications could potentially modify the tag or the surrounding protein region, which might influence antibody recognition.
The Rho1D4 antibody is known for its high specificity and low background reactivity in various applications. nih.gov The unique amino acid sequence of the epitope, which is specific to rhodopsin and related photoreceptor proteins, contributes to the virtual absence of off-target signals. cymitquimica.com The lack of charged residues in the tag also minimizes non-specific ionic interactions. nih.govcymitquimica.com
However, like any antibody-based detection system, there can be potential for non-specific binding, although it is reported to be minimal for Rho1D4. nih.gov In Western blotting, for instance, boiling samples can induce aggregation of rhodopsin, which might affect its migration and could potentially lead to the appearance of dimers, trimers, and higher-order oligomers. merckmillipore.comsigmaaldrich.commerckmillipore.com While this is more of a characteristic of the protein being analyzed (in this case, native rhodopsin) rather than a flaw in the antibody's specificity, it is a factor to consider during sample preparation. For tagged proteins, ensuring proper solubilization and avoiding aggregation is key to obtaining clean and specific results.
Advanced Methodologies Utilizing the Rhodopsin Epitope Tag
Protein Detection and Quantification Techniques
The specific and high-affinity interaction between the Rhodopsin Epitope Tag and the Rho1D4 antibody enables sensitive and reliable detection and quantification of tagged proteins from complex biological mixtures. nih.govbio-techne.com
Western Blotting for Protein Expression and Confirmation
Western blotting is a fundamental technique for identifying and characterizing proteins. The Rhodopsin Epitope Tag system is highly effective for this application. nih.govantibodies.com After separating proteins from cell lysates by SDS-PAGE and transferring them to a membrane, the Rho1D4 antibody can be used to specifically detect the tagged protein of interest. bio-techne.com This method allows for the confirmation of protein expression and the determination of its apparent molecular weight. thermofisher.comabcam.com
The specificity of the Rho1D4 antibody often results in clean immunoblots with minimal background signal. nih.gov For instance, studies have shown that 1 µg/ml of the antibody is sufficient to detect rhodopsin in 10 µg of rat eye lysate. stressmarq.com Depending on the sample preparation, the antibody can recognize monomeric forms, as well as dimers and trimers of the tagged protein. merckmillipore.com It is important to note that boiling can induce aggregation of rhodopsin and similarly tagged proteins. merckmillipore.com
A key advantage of the 1D4 tag is that the binding of the Rho1D4 antibody is not affected by mild detergents commonly used to solubilize membrane proteins, such as Triton X-100, CHAPS, octylglucoside, and dodecylmaltoside. nih.gov This makes it particularly valuable for studying membrane proteins, which are notoriously difficult to work with. cube-biotech.com
Table 1: Western Blotting Parameters for Rhodopsin-Tagged Proteins
| Parameter | Recommendation | Source(s) |
|---|---|---|
| Primary Antibody Dilution | 1:100 - 1:1000 | merckmillipore.combio-techne.com |
| Blocking Buffer | PBS with 5% milk | merckmillipore.com |
| Secondary Antibody | Goat anti-mouse IgG:HRP | stressmarq.com |
| Detection Method | ECL (Enhanced Chemiluminescence) | merckmillipore.com |
Enzyme-Linked Immunosorbent Assays (ELISA)
ELISA is a widely used plate-based assay for detecting and quantifying proteins and other molecules. The Rhodopsin Epitope Tag system is well-suited for various ELISA formats. nih.govbiocompare.com In a typical sandwich ELISA, a capture antibody specific to the protein of interest is coated on the microplate wells. After the sample containing the tagged protein is added, the Rho1D4 antibody can be used as the detection antibody, followed by an enzyme-conjugated secondary antibody for signal generation. elkbiotech.com
Alternatively, in a competitive ELISA, the synthetic 1D4 peptide can be used to compete with the tagged protein for binding to the Rho1D4 antibody, allowing for quantification. nih.gov The high affinity and specificity of the Rho1D4 antibody contribute to the sensitivity and accuracy of these assays. nih.govcube-biotech.com Commercially available ELISA kits for rhodopsin demonstrate detection ranges from as low as 0.059 ng/mL to 10 ng/mL. biocompare.com
Cellular and Subcellular Protein Localization Studies
Determining the precise location of a protein within a cell is crucial for understanding its function. The Rhodopsin Epitope Tag provides a powerful tool for these localization studies through various microscopy techniques. nih.govannualreviews.org
Immunofluorescence Microscopy (Conventional and Confocal Scanning Laser Microscopy)
Immunofluorescence microscopy allows for the visualization of proteins within fixed and permeabilized cells. merckmillipore.comflintbox.com The Rho1D4 antibody can be used to specifically label the rhodopsin-tagged protein, which is then visualized using a fluorescently labeled secondary antibody. nih.govideaconnection.com This technique is applicable to both conventional and confocal scanning laser microscopy, providing high-resolution images of protein distribution. flintbox.com
A significant advantage of the 1D4 epitope is its insensitivity to common chemical fixatives like paraformaldehyde and glutaraldehyde, due to the absence of reactive lysine (B10760008) residues in its sequence. nih.govmerckmillipore.com This ensures that the epitope remains intact and accessible for antibody binding after cell fixation, leading to reliable localization results. nih.gov For optimal results, a 4-hour fixation with paraformaldehyde at 2-8°C and permeabilization with 0.2% Triton X-100 is suggested. merckmillipore.com
Immunoelectron Microscopic Labeling (e.g., Immunogold Labeling)
For ultrastructural localization of proteins at the sub-organelle level, immunoelectron microscopy is the method of choice. nih.gov The Rho1D4 antibody can be used in conjunction with a secondary antibody conjugated to electron-dense particles, such as gold nanoparticles (immunogold labeling). flintbox.comideaconnection.com This allows for the precise pinpointing of the tagged protein on transmission or scanning electron micrographs. flintbox.com
This high-resolution localization has been instrumental in studying the trafficking of proteins, such as the G protein-coupled receptor (GPCR) rhodopsin itself, within specialized cellular compartments like the primary cilia. jneurosci.org The stability of the 1D4 epitope to fixation procedures is also a major benefit for immunoelectron microscopy. nih.gov
Monitoring Cell Surface Expression of Membrane Proteins
A critical aspect of membrane protein research is determining whether the protein is correctly trafficked to and expressed on the cell surface. The Rhodopsin Epitope Tag can be engineered onto the N-terminal extracellular domain of a protein of interest. google.com This allows for the specific detection of cell-surface localized proteins in non-permeabilized cells using the Rho1D4 antibody. nih.gov
This approach is particularly useful for studying the trafficking of membrane proteins and identifying factors that may lead to their mislocalization, which is often associated with disease states. nih.govresearchgate.net By quantifying the fluorescence intensity on the cell surface versus the total cellular fluorescence, researchers can obtain a ratio that represents the efficiency of cell surface transport. nih.gov This has been applied to study misfolded rhodopsin mutants and the effects of small molecule chaperones on their transport to the plasma membrane. nih.gov
Table 2: Compound Names Mentioned
| Compound Name | |
|---|---|
| Rhodopsin Epitope Tag | |
| 1D4 tag | |
| Triton X-100 | |
| CHAPS | |
| Octylglucoside | |
| Dodecylmaltoside | |
| Paraformaldehyde | |
| Glutaraldehyde | |
| 11-cis-retinal (B22103) | |
| n-dodecyl-β-D-maltoside | |
| Venus fluorescence protein | |
| Cyan fluorescent protein (CFP) |
Analysis of Protein-Protein and Subunit-Subunit Interactions
The 1D4 epitope tag system is a valuable method for identifying and characterizing interactions between proteins. springernature.comideaconnection.com By tagging a protein of interest with the 1D4 sequence, researchers can effectively "pull out" the tagged protein from a complex mixture, along with any proteins that are bound to it. nih.govmerckmillipore.com
Co-immunoprecipitation (Co-IP) is a widely used technique to study protein-protein interactions in their native cellular environment. emory.edu The 1D4 tag and its corresponding Rho1D4 antibody are particularly well-suited for this application. nih.govmerckmillipore.comspringernature.comideaconnection.com In a typical Co-IP experiment, a "bait" protein is engineered to include the 1D4 tag. When the Rho1D4 antibody, immobilized on a solid support like agarose (B213101) beads, is introduced to a cell lysate containing the tagged protein, it specifically binds to the 1D4 epitope. nih.govemory.edu This allows for the selective isolation of the bait protein and any interacting "prey" proteins. nih.gov
For example, this method has been successfully used to validate the interaction between the Na/K ATPase subunits ATP1A3 and the 1D4-tagged ATP1B2. nih.gov After co-transfection and solubilization, the tagged subunit was captured on a Rho1D4 immunoaffinity matrix, and subsequent analysis confirmed the presence of the untagged subunit in the eluted fraction. nih.gov This demonstrates the efficacy of the 1D4 tag in identifying and confirming subunit-subunit associations within a larger protein complex. nih.gov The specificity of the Rho1D4 antibody ensures minimal non-specific binding, making it a reliable tool for these studies. cube-biotech.com
The use of epitope tags like 1D4 is often necessary because high-affinity antibodies that recognize the native form of many proteins, especially GPCRs, are not always available. emory.eduresearchgate.net The small size of the 1D4 tag generally does not interfere with the protein's function, a critical aspect for studying authentic protein interactions. google.com
Affinity Purification of Native and Functional Proteins
A significant advantage of the Rhodopsin Epitope Tag system is its ability to purify functionally active proteins, a crucial requirement for subsequent structural and functional studies. merckmillipore.comspringernature.com This is particularly true for membrane proteins, which are notoriously difficult to work with. cube-biotech.comnih.gov The binding between the Rho1D4 antibody and its epitope is not disrupted by the mild detergents required to solubilize these proteins. nih.gov
Immunoaffinity chromatography is a powerful purification technique that leverages the high specificity of an antibody for its antigen. In this context, the Rho1D4 monoclonal antibody is covalently attached to a solid support matrix, most commonly agarose or magnetic beads. cube-biotech.comideaconnection.comflintbox.com This creates an affinity resin that can selectively capture 1D4-tagged proteins from a crude cell lysate. cube-biotech.comgenaxxon.com
The process involves three main steps:
Binding: The cell lysate containing the 1D4-tagged protein is incubated with the antibody-conjugated resin. The high affinity of the Rho1D4 antibody for the TETSQVAPA sequence ensures efficient and specific binding of the target protein. cube-biotech.compharmaceutical-networking.com
Washing: Unbound proteins and other cellular contaminants are washed away, leaving the tagged protein bound to the resin. cube-biotech.compharmaceutical-networking.com
Elution: The purified tagged protein is then released from the resin. cube-biotech.compharmaceutical-networking.com
This method can achieve over 1000-fold purification in a single step, resulting in a highly pure protein sample. thermofisher.com The use of agarose beads is common for column chromatography, while magnetic beads are often employed for smaller-scale purifications and co-immunoprecipitation assays. cube-biotech.com
A key feature of the 1D4 system is the ability to elute the purified protein under gentle, non-denaturing conditions. ideaconnection.compharmaceutical-networking.com This is achieved through competitive binding with a synthetic peptide corresponding to the 1D4 epitope sequence (TETSQVAPA). merckmillipore.comspringernature.comideaconnection.compharmaceutical-networking.com
By adding an excess of this free peptide to the resin, it competes with the tagged protein for binding to the immobilized Rho1D4 antibodies. cube-biotech.comgenaxxon.compharmaceutical-networking.com This competition effectively displaces the tagged protein from the resin, allowing it to be collected in the elution buffer. cube-biotech.compharmaceutical-networking.com This method is gentler than other elution strategies that rely on harsh conditions like low pH or high salt concentrations, which can denature the protein and compromise its function. google.compharmaceutical-networking.comthermofisher.com A recommended concentration for the elution peptide is at least 200 µmol to ensure efficient displacement. cube-biotech.com Typically, 60-85% of the tagged protein can be recovered using this method. nih.gov
The synthetic peptide used for elution is often an acetylated version of the rhodopsin nonapeptide to enhance its stability. cellmosaic.com
The 1D4 epitope tag system has proven to be particularly effective for the purification of challenging protein classes that are often difficult to isolate in their native, functional state. researchgate.net
G protein-coupled receptors (GPCRs) are a large family of integral membrane proteins that are crucial for cellular signaling and are major targets for drug development. acs.orgnih.gov However, their low natural abundance and inherent instability when removed from the cell membrane make them difficult to purify and study. acs.orgfrontiersin.org
The 1D4 tag has been instrumental in overcoming these challenges. acs.orgresearchgate.net It has been successfully used to purify a variety of GPCRs, including rhodopsin mutants and chemokine receptors like CXCR4 and CCR5, from heterologous expression systems. acs.orgresearchgate.netfrontiersin.org The ability to purify these receptors in a functional form is essential for structural biology efforts, such as X-ray crystallography, and for understanding their complex signaling mechanisms. researchgate.netfrontiersin.org
For instance, the glucagon-like peptide-1 receptor (GLP1R), a family B GPCR, was successfully purified using the 1D4 tag in conjunction with nanodisc technology. researchgate.net This approach allowed for the isolation of the receptor in a lipid bilayer environment, preserving its native conformation and function. researchgate.net The 1D4 system has also been used to purify rhodopsin and its mutants expressed in COS-1 cells, demonstrating its utility for receptors expressed at low levels. nih.gov The high specificity of the Rho1D4 antibody allows for the efficient capture of these low-abundance proteins. cube-biotech.com
Specific Applications for Challenging Protein Classes
ATP-Binding Cassette (ABC) Transporters
The rhodopsin epitope tag has been successfully employed in an optimized enrichment strategy for ATP-Binding Cassette (ABC) transporters. science.gov ABC transporters represent a large and clinically significant family of membrane proteins that are often difficult to purify while preserving their native conformation and activity. Researchers have demonstrated that the 1D4 tag is a versatile tool for this purpose. science.govthermofisher.com
In studies involving human cell lines, ABC transporters such as ABCA1 and ABCA4 were fused with a C-terminal 1D4 tag. science.gov This allowed for a standardized purification protocol using a single detergent and wash condition for multiple membrane proteins. science.gov The subsequent immunoaffinity purification using the Rho1D4 antibody yielded highly purified preparations of the transporters. biologists.com Mass spectrometric analysis of the purified ABCA1-1D4 and ABCA4-1D4 proteins showed high sequence coverage, confirming the identity and integrity of the isolated transporters. science.gov This methodology underscores the tag's efficacy in overcoming challenges associated with the low abundance and complex nature of ABC transporters, enabling detailed functional and proteomic studies. science.govthermofisher.com
Ion Channels (e.g., TRP Channels, Cyclic Nucleotide-Gated Channels)
The rhodopsin tag system has been particularly instrumental in advancing the study of ion channels, a critical class of membrane proteins that are notoriously difficult to express and purify in sufficient quantities for structural biology.
Transient Receptor Potential (TRP) Channels
The 1D4 epitope tag has become a cornerstone in the expression and purification of TRP channels. researchgate.netnih.gov For instance, full-length rat TRPV2 and rabbit TRPV5 have been successfully expressed in Saccharomyces cerevisiae with a C-terminal 1D4 tag. researchgate.netgoogle.com Although the expression levels in yeast are relatively low, the high affinity and specificity of the 1D4 tag system enable the capture of these channels with high purity in a single affinity chromatography step. thermofisher.comgoogle.comresearchgate.net The process involves solubilizing the channels, capturing them on a resin with covalently linked 1D4 antibody, and eluting the pure, functional channels with a competitive 1D4 peptide. google.comresearchgate.net This method has yielded milligram quantities of detergent-solubilized TRPV1, a feat that facilitates detailed structural and functional analyses, including reconstitution into lipid nanodiscs for a more native-like environment. researchgate.netnih.gov
Cyclic Nucleotide-Gated (CNG) Channels
While direct purification of CNG channels using the 1D4 tag is less commonly documented, the tag has been crucial for studying proteins that form complexes with them. CNG channels are essential for visual and olfactory signal transduction. To identify interacting partners of the rod CNG channel, researchers have used immunoprecipitation targeting the channel's beta subunit (CNGB1). biologists.com In these studies, Protein 4.1G was identified as a key interacting protein. biologists.com To validate and study this interaction, full-length bovine 4.1G was engineered with a C-terminal 1D4 tag, expressed in HEK-293 cells, and subsequently purified using an anti-1D4 antibody column. biologists.com This approach allowed for the generation of monoclonal antibodies against 4.1G and confirmed its association with the CNG channel complex, demonstrating the indirect yet vital role of the rhodopsin tag in elucidating the molecular architecture of the CNG channel environment. biologists.com
Other Low-Abundance and Membrane Proteins
The utility of the rhodopsin epitope tag extends to a broad range of other low-abundance and challenging membrane proteins, most notably G-protein coupled receptors (GPCRs). nih.govthermofisher.com Membrane proteins are often difficult to work with due to their instability once removed from the cell membrane and their typically low expression levels. nih.govnih.gov The Rho1D4 tag is considered an excellent option for these proteins because it prioritizes purity. nih.gov The high specificity of the antibody-tag interaction minimizes the co-purification of contaminating proteins, which is a common issue with other tags, especially when the target protein is scarce. nih.govnih.gov
The binding of the Rho1D4 antibody to its epitope is notably insensitive to the mild detergents required to solubilize membrane proteins, allowing for the purification of these proteins in their functionally active state. biologists.com This has enabled the successful purification of members from various protein families, including P4-ATPases and tetraspanins, for structural and functional analysis, including high-resolution X-ray crystallography. nih.gov
Comparative Efficiency and Purity Assessment in Protein Purification
When selecting an affinity tag for protein purification, a primary consideration is the trade-off between final protein yield and purity. The rhodopsin epitope tag is specifically tailored for applications where maximum purity is the paramount goal. nih.govnih.gov
Compared to the widely used polyhistidine-tag (His-tag), the Rho1D4 tag system generally produces a lower total protein yield but achieves significantly higher purity. nih.gov His-tag purification relies on the interaction between histidine residues and a metal-chelate resin, which can lead to nonspecific binding of other cellular proteins that have surface-exposed histidines or metal-binding properties. nih.gov In contrast, the Rho1D4 system uses a highly specific monoclonal antibody, resulting in exceptionally pure protein in a single step. nih.govthermofisher.com This is particularly advantageous for low-abundance proteins, where the target might be "overshadowed" by contaminants in less specific systems. nih.gov
The Rho1D4 tag has also been shown to surpass other antibody-based tags, such as the FLAG® tag, in terms of both protein yield and purity in certain applications. nih.gov The high affinity of the Rho1D4 antibody for its epitope means that multiple tag copies are not typically required, unlike some other systems. biologists.com Elution is achieved under gentle, non-denaturing conditions using a competitive peptide, which preserves the structural integrity and biological activity of the purified protein. nih.govbiologists.com
Interactive Data Table: Comparison of Affinity Tags
| Feature | Rhodopsin (1D4) Tag | His-Tag | FLAG-Tag |
| Primary Goal | Highest Purity | High Yield | Good Purity/Versatility |
| Binding Principle | Monoclonal Antibody | Metal Chelation | Monoclonal Antibody |
| Specificity | Very High | Moderate | High |
| Purity | Excellent | Good to Moderate | Very Good |
| Yield | Moderate to Low | High | Moderate |
| Elution | Gentle (Peptide) | Harsh (Imidazole/pH) | Gentle (Peptide) |
| Best For | Low-abundance proteins, structural studies | High-level expression systems | General purpose, IP, WB |
Interactive Data Table: Research Findings on Rhodopsin Tag Purification
| Protein Target | Expression System | Key Finding | Reference |
| ABCA1 / ABCA4 | Human Cell Lines | Successful single-step purification of functional transporters. | science.gov |
| TRPV1 / TRPV2 / TRPV5 | S. cerevisiae | Yielded pure, functional channels suitable for structural studies. | researchgate.netnih.govgoogle.com |
| Protein 4.1G | HEK-293 Cells | Enabled purification of a CNG channel-interacting protein. | biologists.com |
| RhoPDE Fusion | HEK293 GnT1⁻ Cells | Tandem purification with N-terminal tag yielded pure, full-length protein. | nih.gov |
Functional Characterization of Rhodopsin Epitope Tagged Proteins
Assessment of Tag Impact on Biological Activity
Preservation of Native Protein Conformation and Functionality
A primary concern when using any epitope tag is its potential to disrupt the native structure and, consequently, the function of the host protein. The rhodopsin epitope tags have been specifically designed and positioned to minimize such interference. Typically, tags are placed at the N- or C-terminus of a protein, locations that are generally less likely to disrupt critical structural domains. researchgate.net
The 9-amino acid 1D4 tag, derived from the C-terminus of bovine rhodopsin, is one of the most versatile and widely used tags. nih.gov Its small size and strategic placement are key to its success. Studies have shown that adding the 1D4 tag to the C-terminus of proteins, including rhodopsin itself, does not significantly affect their proper folding or function. nih.govresearchgate.net A key advantage is the tag's compatibility with the mild detergents required to solubilize and purify membrane proteins, which helps in maintaining their functionally active state. nih.govacs.org Similarly, the small size of the N-terminal rhodopsin tag is considered unlikely to alter or complicate the determination of a protein's crystal structure. google.com The utility of the 1D4 tag is demonstrated by its successful use in the purification of various functionally active membrane proteins, including G-protein-coupled receptors (GPCRs) and ATP binding cassette (ABC) transporters, which retain their structural integrity post-purification. researchgate.netacs.org
Studies on Phototransduction Cascade Activation (for opsins)
Rhodopsin is the quintessential light-sensitive GPCR, responsible for initiating the visual phototransduction cascade in rod photoreceptor cells. nih.goventokey.com This process begins when a photon of light is absorbed by the 11-cis-retinal (B22103) chromophore, causing it to isomerize to all-trans-retinal. entokey.com This event triggers a series of conformational changes in the rhodopsin protein, leading to its active state, known as Metarhodopsin II (M-II), which can then bind to and activate its cognate G-protein, transducin. entokey.comproteopedia.org
The rhodopsin epitope tag has been instrumental in studying this intricate process. By tagging rhodopsin and its mutants, researchers can readily purify the receptor and investigate its functional competence. Studies have confirmed that tagged rhodopsin can undergo the necessary light-induced conformational changes and successfully activate transducin, demonstrating that the tag does not impede this critical signaling function. arvojournals.orgpnas.org The ability to purify rhodopsin in its various functional states (inactive and active) allows for detailed biophysical examination of its interaction with downstream signaling partners. nih.govnih.gov This approach has been crucial in dissecting the molecular mechanics of vision and understanding how mutations can lead to diseases like retinitis pigmentosa. proteopedia.orgarvojournals.org
Table 1: Research Findings on Tagged Opsins in Phototransduction Studies This table is interactive. Click on headers to sort.
| Study Focus | Protein Studied | Tag Used | Key Finding | Citation(s) |
|---|---|---|---|---|
| G-protein Activation | Bovine Rhodopsin | His-tag | Purified His-tagged rhodopsin was fully functional in its ability to bind and activate its cognate G-protein, transducin. | arvojournals.org |
| Receptor-G Protein Stoichiometry | Bovine Rhodopsin | 1D4 C-terminal tag | A monomer of purified, 1D4-tagged rhodopsin is sufficient for fully functional activation of the G-protein transducin. | pnas.org |
| Constitutive Activation in Disease | Truncated Rat Rhodopsin (mutant) | Endogenous (studied with anti-rhodopsin Abs) | Mutant rhodopsin sorting and its potential for constitutive activation of the phototransduction cascade were studied to understand retinal degeneration. | arvojournals.org |
| Receptor Folding and Stability | Human Rhodopsin (mutants) | Endogenous (studied with anti-rhodopsin Abs) | Glycosylation-defective mutants showed that proper folding and stability, crucial for preventing constitutive activity, are vital for photoreceptor health. | nih.gov |
Ligand Binding and Signal Transduction Competence of Tagged Receptors
Beyond rhodopsin itself, the rhodopsin epitope tag is widely applied to other receptors, particularly GPCRs, which are a major class of drug targets. nih.govnih.gov For these receptors, the ability to bind their specific ligands (such as hormones or neurotransmitters) and subsequently initiate an intracellular signal is paramount. nih.govqucosa.de
The 1D4-tag enrichment strategy has proven to be a versatile tool for purifying various integral membrane proteins in their functional forms. acs.org For example, researchers have successfully expressed and purified the human chemokine receptors CXCR4 and CCR5 with a C-terminal 1D4 tag. acs.org The purified receptors were suitable for detailed characterization, including the identification of post-translational modifications like N-glycosylation, which implies they were correctly folded and processed, prerequisites for proper ligand binding and function. acs.org The fact that tagged receptors can be isolated while bound to their G-proteins further confirms their signal transduction competence. pnas.org These studies underscore that the rhodopsin epitope tag generally does not interfere with the ligand-binding pocket or the conformational changes required for signal transduction in a variety of GPCRs. nih.govnih.gov
Role in Overcoming Challenges in Membrane Protein Research
Membrane proteins, including GPCRs, are notoriously difficult to study due to their hydrophobic nature and typically low expression levels. The rhodopsin epitope tag provides solutions to several of these long-standing challenges.
Enhanced Expression and Proper Membrane Insertion
A significant hurdle in studying membrane proteins is producing them in sufficient quantities in heterologous systems. The N-terminal sequence of bovine rhodopsin has intrinsic properties that can aid in this process. Fusing the N-terminal rhodopsin tag (a 20- or 39-amino acid sequence) to a protein of interest has been shown to enhance its expression levels and facilitate proper insertion and localization into the cell membrane. google.comnih.gov For instance, this strategy was used to successfully express human bitter taste receptors (T2Rs), another class of GPCRs, in insect cells, achieving high expression levels and correct plasma membrane localization. nih.gov This enhancement is thought to be because the tag acts as a signal sequence that helps guide the nascent polypeptide to the cell's membrane insertion machinery. google.com Furthermore, because the tag is on the extracellular side, it can be used with antibodies to monitor and confirm cell-surface expression without permeabilizing the cells. google.comnih.gov
Production of Homogeneous Protein Samples for Biophysical Studies
Biophysical and structural studies, such as X-ray crystallography and electron paramagnetic resonance (EPR) spectroscopy, demand large amounts of highly pure and homogeneous protein. google.comnih.govresearchgate.net The 1D4 tag system is exceptionally well-suited for this purpose. nih.govresearchgate.net The purification method relies on immunoaffinity chromatography, where the high-affinity and high-specificity interaction between the Rho1D4 monoclonal antibody and the 1D4 epitope tag allows for the efficient capture of the tagged protein from a complex mixture of cellular proteins. researchgate.netresearchgate.net
This one-step purification often yields a protein preparation of high purity, which is essential for obtaining high-quality structural data. researchgate.net This methodology has been foundational in the field, enabling numerous structural and functional studies of GPCRs and other membrane proteins by providing the pristine samples required for these demanding analytical techniques. acs.orgnih.gov
Table 2: Examples of Proteins Purified Using the Rhodopsin (1D4) Tag System This table is interactive. Click on headers to sort.
| Protein Class | Specific Protein(s) | Expression System | Purpose of Purification | Outcome | Citation(s) |
|---|---|---|---|---|---|
| GPCR | Bovine Rhodopsin | HEK293S Cells | Structural & Functional Studies | High-purity (>1 mg from 550 mL culture) functional protein suitable for biophysical analysis. | researchgate.net |
| GPCR | CXCR4, CCR5 | Human Cell Lines | Mass Spectrometric Characterization | Successful enrichment of functional receptors, enabling peptide analysis and PTM identification. | acs.org |
| ABC Transporter | ABCA1, ABCA4 | Human Cell Lines | Mass Spectrometric Characterization | High sequence coverage obtained after purification, demonstrating a versatile strategy for membrane proteins. | acs.org |
| Ion Channel | Chicken ASIC1, C. elegans PBO-5/6 | HEK293S GnTI(-) Cells | Screening for structural studies (FSEC) | Method used to identify promising candidates with good expression and monodispersity for large-scale purification. | researchgate.net |
Advanced Structural and Proteomic Investigations Enabled by the Rhodopsin Epitope Tag
Applications in Structural Biology
The determination of high-resolution three-dimensional structures of proteins is fundamental to understanding their function. The rhodopsin epitope tag has proven to be a valuable asset in structural biology, particularly for notoriously difficult membrane proteins.
Facilitating Protein Crystallization for X-ray Diffraction (e.g., Rhodopsin itself)
The journey to a protein crystal suitable for X-ray diffraction is often hampered by challenges in obtaining sufficient quantities of pure, stable, and homogenous protein. The 1D4 epitope tag system provides a robust method for immunoaffinity chromatography that can yield highly pure and functionally active protein, a critical prerequisite for crystallization. nih.govresearchgate.net
This affinity purification method has been instrumental in the structural determination of various membrane proteins, including GPCRs and ABC transporters. nih.gov The tag's utility is enhanced by its insensitivity to the mild detergents required to solubilize membrane proteins, ensuring that the protein of interest remains in its native conformation during purification. nih.gov Furthermore, the tagged protein can be gently eluted from the affinity column using a competitive peptide corresponding to the 1D4 epitope sequence, preserving the protein's integrity for subsequent crystallization trials. nih.govresearchgate.net
A significant challenge in crystallizing glycoproteins like rhodopsin is the heterogeneity introduced by N-linked glycosylation, which can impede the formation of well-ordered crystals. jove.comethz.ch Research on the rhodopsin–mini-Gα complex highlighted this issue, where heterologously expressed rhodopsin presented as multiple glycosylated species. jove.comethz.ch To overcome this, enzymatic deglycosylation was employed. The study found that using Endoglycosidase F1 (EndoF1) successfully produced a single, homogeneous species of rhodopsin, which was a crucial step in optimizing the complex for crystallization and ultimately determining its structure. jove.comethz.ch
| Research Finding | Protein Studied | Methodological Advancement | Outcome | Citation |
| Purification for Crystallography | Various membrane proteins (GPCRs, ABC transporters) | Use of 1D4 immunoaffinity chromatography with non-denaturing elution. | Enabled purification of sufficient quantities for high-resolution X-ray crystallography. | nih.gov |
| Overcoming Glycosylation Heterogeneity | Rhodopsin–mini-Gα complex | Treatment with Endoglycosidase F1 (EndoF1). | Produced a homogeneous, single-species glycoprotein (B1211001) population, facilitating successful crystallization. | jove.comethz.ch |
| Fusion Protein Strategy | Human Rhodopsin | Fusion with T4 Lysozyme (T4L) at the N-terminus. | Increased the soluble surface area, providing a scaffold for crystal packing and enabling structure determination. | mdpi.comnih.gov |
Sample Preparation for Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has revolutionized structural biology, allowing for the high-resolution structure determination of large macromolecular complexes in a near-native state. The rhodopsin epitope tag plays a key role in the multi-step purification process required to obtain samples of sufficient purity and concentration for cryo-EM analysis.
In the structural study of the rhodopsin-Gαi-βγ complex, the 1D4 tag was essential for purification. nih.govelifesciences.org The rhodopsin, containing the C-terminal 1D4 epitope, was first captured on an antibody-coupled resin. After incubation with the G protein heterotrimer to form the complex, the entire rhodopsin-Gα assembly was specifically eluted using the 1D4 peptide (TETSQVAPA). elifesciences.org This gentle elution step was critical for isolating the intact complex, which was then further purified and prepared for cryo-EM imaging. elifesciences.orgbiorxiv.org This methodology has been successfully applied to determine the structures of rhodopsin in complex with various signaling partners, revealing intricate details of GPCR activation. nih.govnih.gov
Recent innovations include the development of novel "bio-tags" for cryo-EM that incorporate the 1D4 epitope. One such tag is based on the small, electron-dense copper storage protein Csp1, which, when fused to a target protein, can aid in particle alignment during cryo-EM data processing. rcsb.org The inclusion of the 1D4 epitope on this bio-tag facilitates the purification of the fusion protein. rcsb.org
| Application | Complex/Protein | Role of Rhodopsin Tag | Significance | Citation |
| Complex Purification | Rhodopsin-Gαi-βγ | C-terminal 1D4 tag used for affinity purification and specific elution with 1D4 peptide. | Enabled isolation of the intact signaling complex for high-resolution cryo-EM structure determination. | nih.govelifesciences.org |
| Native Dimer Analysis | Native Rhodopsin Dimers | Rhodopsin dimers cross-linked in native membranes were purified and reconstituted into nanodiscs. | Allowed for cryo-EM analysis to reveal the dimer interface, mediated by transmembrane helix 1 and helix 8. | escholarship.org |
| Bio-Tag Development | Copper Storage Protein 1 (Csp1) | The anti-rhodopsin 1D4 epitope was incorporated into a Csp1-based tag. | Creates a novel, electron-dense bio-tag for improved cryo-EM studies, with the 1D4 epitope facilitating purification. | rcsb.org |
Integration with Mass Spectrometry-Based Proteomics
The rhodopsin tag system is a powerful tool for functional proteomics, enabling the enrichment of target proteins for detailed characterization by mass spectrometry (MS).
Enhanced Sequence Coverage Analysis
A significant challenge in proteomic analysis of membrane proteins is achieving high sequence coverage, due to their hydrophobicity and the difficulty in generating soluble peptides for MS analysis. The 1D4-tag enrichment strategy has been shown to be a versatile tool for overcoming this hurdle. acs.orgnih.gov
In a study characterizing GPCRs and ABC transporters, the 1D4 tag was used for affinity enrichment from human cell lines. acs.orgnih.gov Subsequent in-gel digestion and MS analysis resulted in high sequence coverage for the ABC transporters. acs.orgnih.gov For the more challenging GPCRs, achieving the best sequence coverage required digestion with various enzymatic combinations. acs.org This demonstrates that while the tag provides the necessary pure sample, optimization of the digestion protocol is key to maximizing sequence coverage for complex membrane proteins. High-resolution LC-MS analysis of rhodopsin itself has been shown to achieve up to 88% amino acid sequence coverage by combining different proteolytic enzymes. researchgate.net This comprehensive coverage is critical for identifying functionally important domains and potential modification sites across the protein.
Identification and Deduction of Post-Translational Modification Sites (e.g., N-Glycosylation)
Post-translational modifications (PTMs) are crucial for the proper folding, stability, and function of proteins like rhodopsin. nih.govresearchgate.net Rhodopsin itself is N-glycosylated at two asparagine residues (Asn-2 and Asn-15) in its N-terminal domain, a modification essential for its stability and transport. nih.govoup.com
The 1D4-tag purification system facilitates the detailed study of PTMs by providing a concentrated and pure sample for MS analysis. acs.orgnih.gov A notable example is the deduction of N-glycosylation sites on the GPCR, CXCR4. After purifying the CXCR4-1D4 fusion protein, researchers used specific combinations of enzymes to generate suitable peptides that allowed for the mass spectrometric identification of the N-glycosylation sites. acs.orgnih.gov This highlights the synergy between the affinity tag purification and subsequent proteomic workflows for detailed PTM mapping. The ability to enzymatically remove N-glycans, as demonstrated in crystallization studies, is also a key technique in PTM analysis, allowing researchers to compare the modified and unmodified protein to understand the glycan's function. jove.comethz.chwaters.com
| Proteomic Application | Protein(s) Analyzed | Finding | Significance | Citation |
| Sequence Coverage | ABCA1-1D4, ABCA4-1D4 (ABC Transporters) | High sequence coverage was achieved after 1D4-tag purification and trypsin digestion. | Demonstrates the tag's effectiveness for purifying membrane proteins for comprehensive MS analysis. | acs.orgnih.gov |
| PTM Identification | CXCR4-1D4 (GPCR) | Specific enzyme combinations were required post-purification to produce peptides suitable for deducing N-glycosylation sites. | Shows the utility of the 1D4-tag system in enriching low-abundance proteins for detailed PTM mapping. | acs.orgnih.gov |
| PTM Heterogeneity | Rhodopsin | Heterogeneity in N-glycosylation was identified as a hindrance to crystallogenesis. | Underscores the importance of PTM analysis and control for structural and functional studies. | jove.comethz.ch |
Development of Specific Antibodies to GPCRs and Other Proteins
The rhodopsin epitope itself is used to generate highly specific monoclonal antibodies, such as Rho1D4 and Rho 4D2. novusbio.comabcam.com These antibodies are developed by immunizing animals with rhodopsin or synthetic peptides containing the epitope sequence. medchemexpress.comgenscript.com The resulting antibodies recognize the specific linear epitope—TETSQVAPA for 1D4—with high affinity. novusbio.comcpcscientific.com
A critical feature of the Rho1D4 antibody's interaction with its tag is the requirement for a free carboxylate group at the C-terminus of the peptide. novusbio.com This makes the placement of the 1D4 tag at the extreme C-terminus of a target protein a necessity for high-affinity binding. novusbio.com
These antibodies are foundational to the utility of the rhodopsin tag system. Once developed, they serve as versatile reagents for a multitude of immunochemical techniques. They can be used to:
Detect tagged proteins in complex mixtures via Western blotting and ELISA. nih.govabcam.com
Purify tagged proteins, including GPCRs and other membrane proteins, using immunoaffinity chromatography. nih.govacs.org
Localize proteins within cells through immunofluorescence and immunoelectron microscopy. nih.gov
Identify protein-protein interactions via co-immunoprecipitation. nih.gov
The high specificity of these antibodies, showing minimal non-specific binding, makes them particularly valuable for studying GPCRs, which are often expressed at low levels and are difficult to purify using other methods. nih.gov
Future Directions and Emerging Research Paradigms
Innovations in Rhodopsin Epitope Tag Design for Enhanced Performance
While the classic 9-amino-acid 1D4 tag (TETSQVAPA) is highly effective, ongoing research focuses on engineering new versions for improved functionality. nih.govcube-biotech.com Innovations aim to enhance binding affinity and specificity, reduce any potential interference with protein function, and increase the versatility of the tag in diverse experimental contexts. One area of exploration is the development of novel monoclonal antibodies that recognize different or modified rhodopsin-derived epitopes, potentially offering altered binding kinetics or sensitivities to detergents. nih.govnih.gov Furthermore, the creation of tandem or modified tag sequences could amplify signal detection in low-expression systems. The exploration of different flanking residues or linker sequences between the tag and the protein of interest is another avenue to minimize structural impact and ensure the epitope is optimally presented for antibody binding.
Another approach involves the creation of entirely new epitope tags inspired by the structural features of the rhodopsin C-terminus. For instance, a novel TD epitope tag (GTGATPADD), which adopts a unique 310 helix conformation, has been developed along with its specific monoclonal antibody, offering a new tool for researchers. nih.gov These advancements are driven by a deeper understanding of antigen-antibody interactions at the atomic level, which allows for the rational design of tags with tailored properties. nih.gov
Integration with High-Throughput Screening and Functional Genomics Initiatives
The robust and specific interaction between the rhodopsin tag and its corresponding antibody makes it an ideal candidate for high-throughput screening (HTS) and functional genomics. nih.govcreative-biostructure.com In functional genomics, libraries of proteins can be tagged with the rhodopsin epitope to facilitate large-scale analysis of protein expression, localization, and interaction networks. researchgate.net This is particularly valuable for families of proteins where specific antibodies for each member are not available. researchgate.net
In HTS, the rhodopsin tag can be used to develop cell-based or biochemical assays for drug discovery. For example, a rhodopsin transport assay using high-content imaging has been developed to screen for compounds that can rescue misfolded rhodopsin mutants associated with diseases like retinitis pigmentosa. nih.gov This methodology allows for the quantification of multiple parameters from a single experiment, providing a detailed pharmacological profile of potential drug candidates. nih.gov The compatibility of the rhodopsin tag system with various detection methods, including ELISA and immunofluorescence, further enhances its utility in large-scale screening campaigns. nih.govresearchgate.net
Novel Applications in Protein Engineering and Synthetic Biology
The field of synthetic biology, which involves the design and construction of new biological parts, devices, and systems, stands to benefit significantly from versatile tools like the rhodopsin epitope tag. In protein engineering, the tag can be incorporated into novel fusion proteins to facilitate their purification and characterization. creative-biostructure.com This is especially critical when engineering proteins with novel functions or properties, where traditional purification methods may be ineffective.
In synthetic biology, the rhodopsin tag can be used as a modular component in the construction of synthetic protein circuits. For instance, a protein's localization or interaction with other components in a synthetic pathway could be precisely tracked using the tag. The specificity of the tag-antibody interaction allows for the orthogonal control and monitoring of different proteins within the same cell, a key requirement for building complex biological systems. The integration of epitope tags like the FLAG-tag, which shares similar principles with the rhodopsin tag, into synthetic biology is already expanding the horizons of protein engineering. creative-biostructure.com
Continued Utility in Fundamental Mechanistic Studies of Membrane Proteins
The study of membrane proteins, which play crucial roles in cellular signaling and transport, has historically been challenging due to their hydrophobic nature and often low abundance. cube-biotech.com The rhodopsin epitope tag has been instrumental in overcoming these hurdles, particularly for G protein-coupled receptors (GPCRs). google.com Its ability to function effectively in the presence of detergents required to solubilize membrane proteins is a key advantage. nih.gov
Future research will continue to leverage the rhodopsin tag for in-depth mechanistic studies. For example, it can be used to purify functional membrane proteins for structural analysis by cryo-electron microscopy or X-ray crystallography. researchgate.net By tagging specific subunits of a multi-protein membrane complex, researchers can dissect the stoichiometry and architecture of the complex through co-immunoprecipitation experiments. nih.gov Furthermore, the tag can be used to study the dynamics of membrane protein trafficking and localization in response to various stimuli, providing critical insights into their cellular function. The use of genetic code expansion to introduce noncanonical amino acids alongside epitope tags is also a powerful emerging strategy for probing membrane protein structure and function with high precision. acs.org
Q & A
Q. What is the molecular structure and biochemical properties of Rhodopsin Epitope Tag acetate?
The Rhodopsin Epitope Tag is a 9-amino acid peptide (Thr-Glu-Thr-Ser-Gln-Val-Ala-Pro-Ala) derived from the C-terminal region of bovine rhodopsin. Its acetate salt form has a molecular formula of C39H66N10O18 and a molecular weight of 963.01 g/mol . The tag is hydrophilic (average hydrophilicity: 0.025) with an isoelectric point (pI) of 6.36, making it suitable for aqueous buffers. Solubility varies with solvent: 12.5 mg/mL in H2O and 2.86 mg/mL in DMSO (freshly opened, anhydrous) .
Q. How is Rhodopsin Epitope Tag utilized for protein detection in immunochemical assays?
The tag is recognized by anti-rhodopsin antibodies (e.g., Rho1D4, 1C5, 3A6) that bind linear epitopes within its sequence. Methodologically, it is fused to target proteins via recombinant DNA techniques. Post-expression, detection is achieved via Western blot or immunofluorescence using validated antibodies. For example, Rho1D4 binds residues 4–11 (TETSQVAPA), enabling high-specificity detection even in complex lysates .
Q. What are the standard protocols for conjugating Rhodopsin Epitope Tag to target proteins?
Two primary methods are used:
- PCR-based cloning : An oligonucleotide encoding the tag is fused in-frame to the target gene, followed by expression in vectors like pET or pcDNA3.1 .
- C-terminal fusion : The tag is appended to the target protein’s C-terminus to minimize interference with native folding. Post-transfection, validation involves SDS-PAGE and immunoblotting with anti-rhodopsin antibodies .
Advanced Research Questions
Q. How does the position (N-terminal vs. C-terminal) of the Rhodopsin Epitope Tag influence protein expression and function?
Tag placement impacts protein stability and antibody accessibility. For example, N-terminal tagging of the human calcium-sensing receptor (hCaR) increased intracellular retention and reduced surface expression compared to C-terminal tagging. This positional effect necessitates empirical optimization: perform parallel constructs with tags at both termini and compare expression via flow cytometry or surface biotinylation .
Q. What strategies resolve contradictions in data arising from tag-induced artifacts?
Tag interference can manifest as altered protein localization or activity. To mitigate:
- Functional assays : Compare tagged vs. untagged protein activity (e.g., ligand binding for GPCRs).
- Truncation studies : Test if tag removal (via TEV protease) restores native behavior.
- Orthogonal validation : Use alternative tags (e.g., HA or FLAG) to confirm observations . A case study showed that Rhodopsin-tagged hCaR mutants exhibited aberrant trafficking, resolved by truncating the cytoplasmic domain .
Q. How can researchers optimize solubility and stability of Rhodopsin Epitope Tag-fused proteins during purification?
- Buffer optimization : Use 20 mM Tris-HCl (pH 7.4) with 150 mM NaCl and 1% CHAPS to prevent aggregation.
- DMSO handling : Prepare fresh DMSO stocks (<3.17 mM) to avoid hygroscopic degradation.
- Temperature control : Store purified proteins at -80°C in glycerol-containing buffers to prevent tag cleavage .
Q. What are the advantages of multiplex tagging (e.g., Rhodopsin + His tags) for structural studies?
Combining Rhodopsin Epitope Tag with a His₆ tag enables tandem purification and detection. For example:
Q. How do researchers troubleshoot low signal-to-noise ratios in Rhodopsin Tag-based assays?
Common issues and solutions:
- Antibody cross-reactivity : Pre-clear lysates with protein A/G beads.
- Tag masking : Add 0.1% Tween-20 to buffers to expose epitopes.
- Expression failure : Use codon-optimized sequences for heterologous systems (e.g., HEK293 vs. E. coli) .
Methodological Considerations
- Tag size vs. function : The 9-amino acid Rhodopsin Tag (1.2 kDa) causes minimal steric hindrance compared to larger tags like GST (26 kDa), making it ideal for membrane proteins .
- Antibody validation : Always include a tagged positive control (e.g., rhodopsin-fused GFP) and untagged negative control in Western blots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
